1-(2-Ethoxyethyl)-2-phenylbenzimidazole
Overview
Description
1-(2-Ethoxyethyl)-2-phenylbenzimidazole is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-ethoxyethyl)-2-phenyl-1H-benzimidazole is 266.141913202 g/mol and the complexity rating of the compound is 291. The solubility of this chemical has been described as 39.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. For instance, a study by Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and found compounds exhibiting significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlighting their potential as antimicrobial agents (Salahuddin et al., 2017).
Anticancer Activity
The synthesis and characterization of benzimidazole-based Schiff base copper(II) complexes have been reported to show substantial in vitro cytotoxic effects against various cancer cell lines, including lung (A-549), breast (MDA-MB-231), and cervical (HeLa) cancer cells, indicating their potential use in cancer therapy (Paul et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been studied for their corrosion inhibition properties. A research conducted by Khaled (2003) demonstrated the inhibitive action of some benzimidazole derivatives on the corrosion of iron in 1 M HCl solutions, showing that these compounds can effectively protect metals from corrosion, thus having applications in the field of corrosion science (Khaled, 2003).
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-phenylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-20-13-12-19-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCYXFUCSSBFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323756 | |
Record name | 1-(2-ethoxyethyl)-2-phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497241-32-4 | |
Record name | 1-(2-ethoxyethyl)-2-phenylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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